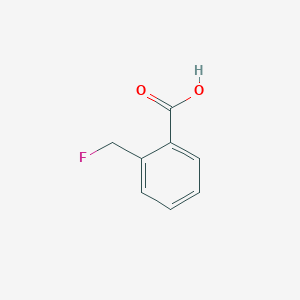

2-(Fluoromethyl)benzoic acid

説明

2-(Fluoromethyl)benzoic acid (C₈H₇FO₂) is a fluorinated derivative of benzoic acid, featuring a fluoromethyl (-CH₂F) group at the ortho position of the aromatic ring. The electron-withdrawing nature of the fluorine atom enhances the compound’s acidity compared to non-fluorinated benzoic acids, lowering its pKa and increasing solubility in polar solvents.

特性

IUPAC Name |

2-(fluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZRWXLKQLEWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CF)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378842-38-6 | |

| Record name | 2-(fluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Fluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is efficient and yields high purity products. Another method involves the direct fluorination of benzoic acid derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high yield. The choice of fluorinating agent and reaction conditions is crucial to optimize the production efficiency and minimize by-products.

化学反応の分析

Types of Reactions: 2-(Fluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the fluoromethyl group can yield benzoic acid or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions include substituted benzoic acids, fluorinated derivatives, and various oxidized or reduced forms of the original compound.

科学的研究の応用

2-(Fluoromethyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor ligands.

作用機序

The mechanism of action of 2-(Fluoromethyl)benzoic acid involves its interaction with various molecular targets. The fluorine atom’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s stability and reactivity. This makes it an effective inhibitor or modulator of enzyme activity, particularly in biochemical pathways involving carboxylic acids and their derivatives .

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-(fluoromethyl)benzoic acid with similar compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Acidity (pKa*) | Solubility Trends |

|---|---|---|---|---|---|

| This compound | C₈H₇FO₂ | 154.14 | -CH₂F (ortho) | ~2.8–3.2† | High in polar solvents |

| 2-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | -F (ortho) | ~2.9–3.1 | Moderate in water, high in EtOH |

| 2-(4-Fluorobenzoyl)benzoic acid | C₁₄H₉FO₃ | 244.22 | -C(O)C₆H₄F (para) | ~3.5–4.0 | Low in water, high in DMSO |

| 2-[(4-Fluorophenyl)methyl]benzoic acid | C₁₄H₁₁FO₂ | 230.24 | -CH₂C₆H₄F (para) | ~4.2–4.5 | Low in water, high in acetone |

| 2-Amino-5-fluoro-3-methylbenzoic acid | C₈H₈FNO₂ | 169.16 | -NH₂, -F, -CH₃ (meta) | ~3.8–4.2 | Moderate in acidic solutions |

*Estimated pKa values based on substituent effects; †Inferred from fluorobenzoic acid analogs .

Reactivity and Functional Group Influence

- Acidity: Fluorine’s electron-withdrawing effect lowers the pKa of this compound compared to non-fluorinated analogs like benzoic acid (pKa ~4.2). However, its acidity is slightly higher than 2-fluorobenzoic acid due to the inductive effect of the -CH₂F group .

- Synthetic Utility: Fluorinated benzoic acids are often intermediates in drug synthesis. For example, 2-(4-fluorobenzoyl)benzoic acid () is used in designing kinase inhibitors, while 2-(chlorophenoxy)benzoic acid derivatives () exhibit benzodiazepine-like activity .

Key Research Findings

Extraction Dynamics : Fluorinated benzoic acids are extracted faster than acetic acid due to higher membrane-phase solubility ().

Receptor Binding : Fluorine substituents in 2-(4-methylbenzoyl)benzoic acid reduce ΔGbinding in taste receptors, suggesting enhanced interaction () .

生物活性

2-(Fluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C8H7F O2, features a benzoic acid backbone substituted with a fluoromethyl group. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against several bacterial strains, making it a candidate for further development as an antibacterial agent.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. Its mechanism might involve the modulation of specific signaling pathways associated with cell growth and apoptosis .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, potentially acting as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase (COX) enzymes .

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other benzoic acid derivatives. This inhibition can lead to reduced production of pro-inflammatory mediators.

- Protein Binding : Recent studies have demonstrated that this compound can bind to plasma proteins, which may influence its pharmacokinetics and bioavailability in vivo .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial effects against various bacterial strains.

- Findings : The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

- Anticancer Activity Assessment :

- Inflammation Model Study :

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 5-Trifluoromethyl benzoic acid | Moderate | Limited | Yes |

| Benzoic acid | Limited | No | Moderate |

Q & A

Q. What are the established synthetic routes for 2-(fluoromethyl)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via nucleophilic fluorination of precursors such as 1-arylbenziodoxolones, leveraging hypervalent iodine reagents. Key steps include:

Precursor Preparation : Start with a benzoic acid derivative containing a leaving group (e.g., bromine) at the ortho position.

Fluorination : Use fluorinating agents like KF or CsF in polar aprotic solvents (e.g., DMF) under controlled temperatures (80–120°C) .

Catalysis : Hypervalent iodine compounds (e.g., ArI(OAc)₂) enhance fluorination efficiency by stabilizing transition states .

Q. Critical Parameters :

- Temperature: Higher temperatures (>100°C) improve reaction rates but may degrade sensitive intermediates.

- Solvent Choice: DMF increases solubility of fluorides but requires careful post-reaction purification.

Q. Reference Data :

| Method | Reagents | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Nucleophilic Fluorination | KF, ArI(OAc)₂ | 65–75 | 120°C, DMF, 12h |

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

Methodological Answer :

- X-ray Diffraction (XRD) : Grow single crystals via slow evaporation in ethanol/water mixtures. Analyze hydrogen bonding patterns (e.g., acid-acid dimer formation) and fluoromethyl group geometry .

- LC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution) for purity assessment. Monitor [M-H]⁻ ions at m/z 168.1 (calc. 168.04) .

- NMR : Assign peaks using ¹H-¹³C HSQC to resolve overlapping signals near the fluoromethyl group (δ 4.5–5.0 ppm for CH₂F) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

Methodological Answer :

- Solubility : Slightly soluble in water (0.5–1 mg/mL at 25°C) but highly soluble in DMSO or methanol. Pre-solubilize in DMSO for biological assays .

- Stability : Degrades under strong oxidizing conditions. Store at -20°C in amber vials to prevent photodegradation.

- pKa : Estimated ~2.8 (carboxylic acid) and ~10.1 (fluoromethyl group), requiring pH control during reactions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in fluorination efficiency across different synthetic protocols?

Methodological Answer : Contradictions in yields (e.g., 65% vs. 40%) often arise from competing side reactions (e.g., hydrolysis of intermediates). To address this:

Kinetic Monitoring : Use in-situ ¹⁹F NMR to track fluoride incorporation rates .

Computational Modeling : Apply DFT calculations to compare activation energies of alternative pathways (e.g., direct vs. iodide-mediated fluorination) .

Isotopic Labeling : Introduce ¹⁸O labels in the carboxyl group to trace hydrolysis side products .

Case Study : A 2022 study found that steric hindrance from ortho-substituents reduces fluorination efficiency by 20–30% .

Q. What computational strategies predict the bioactivity of this compound derivatives?

Methodological Answer :

- Molecular Docking : Screen against α-glucosidase or α-amylase using AutoDock Vina. Fluoromethyl groups enhance binding via hydrophobic interactions in enzyme pockets .

- ADMET Prediction : Use SwissADME to assess permeability (LogP ~1.2) and cytochrome P450 inhibition risks .

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine position) with IC₅₀ values for enzyme inhibition .

Q. How do crystal packing interactions influence the material properties of this compound?

Methodological Answer :

- Hydrogen Bonding : Acid-acid dimers dominate packing, as seen in XRD studies of analogous compounds (O···O distance ~2.65 Å) .

- Weak Interactions : C-H···F contacts (3.0–3.2 Å) contribute to layer stacking, which can be disrupted by introducing bulkier substituents .

- Thermal Analysis : DSC reveals melting points ~140–145°C, with decomposition above 200°C .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

Methodological Answer :

- HPLC Optimization : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) with UV detection at 254 nm. Detect impurities (e.g., unreacted precursors) at 0.1% levels .

- Mass Spectrometry : HRMS-ESI identifies halogenated byproducts (e.g., dichloro derivatives) via exact mass matching (<5 ppm error) .

- Method Validation : Follow ICH guidelines for linearity (R² >0.999), precision (%RSD <2%), and recovery (98–102%) .

Q. How can isotopic labeling (e.g., ¹⁸F, ²H) aid in metabolic pathway tracing?

Methodological Answer :

- Radiosynthesis : Incorporate ¹⁸F via nucleophilic aromatic substitution for PET imaging. Achieve specific activity >5 GBq/µmol using K¹⁸F/kryptofix complexes .

- Deuterium Labeling : Synthesize 2-(fluoromethyl-d₂)benzoic acid to study metabolic stability via LC-MS/MS. Observe deuterium isotope effects on CYP450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。